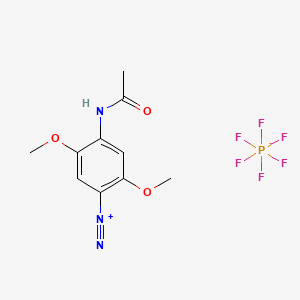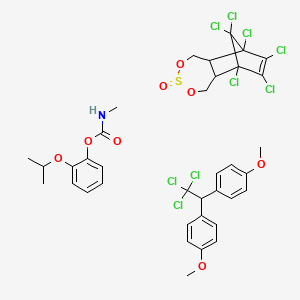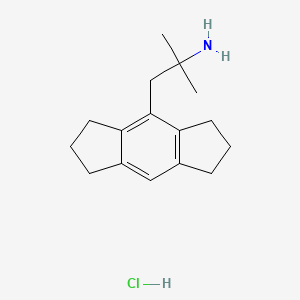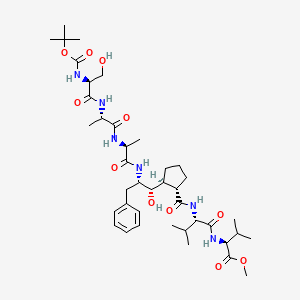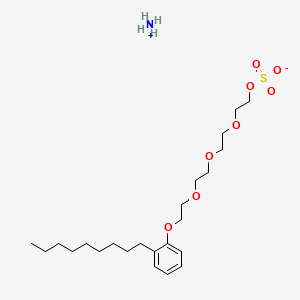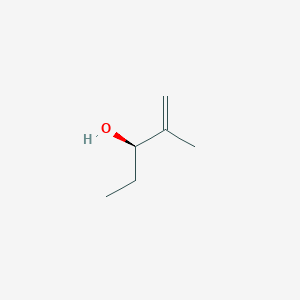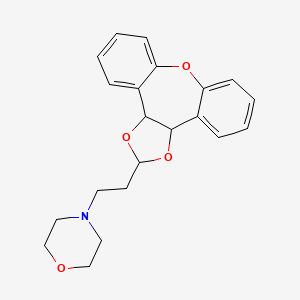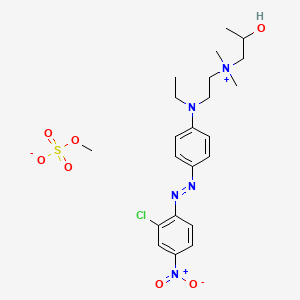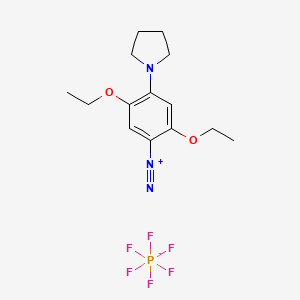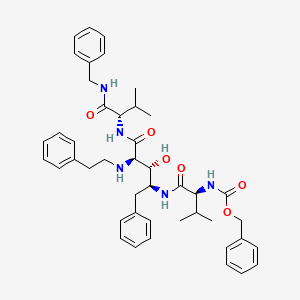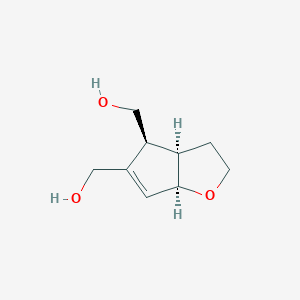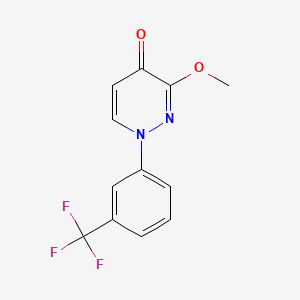
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyridazinone core substituted with a methoxy group and a trifluoromethylphenyl group
Vorbereitungsmethoden
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1-(3-(trifluoromethyl)phenyl)hydrazine with a suitable diketone under acidic conditions to form the pyridazinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4(1H)-Pyridazinone, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
4(1H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their properties and applications.
Trifluoromethyl-substituted heterocycles: These compounds feature the trifluoromethyl group, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
146824-82-0 |
|---|---|
Molekularformel |
C12H9F3N2O2 |
Molekulargewicht |
270.21 g/mol |
IUPAC-Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11-10(18)5-6-17(16-11)9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
WUNKIZHCEIZRCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C=CC1=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


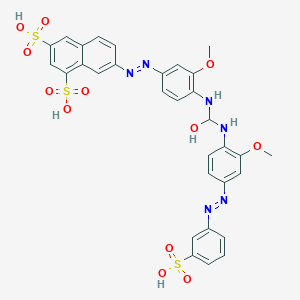
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)
